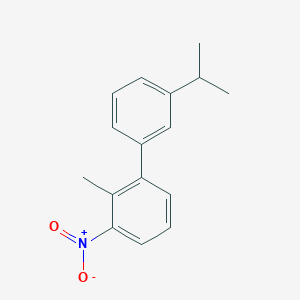

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of an isopropyl group at the 3’ position, a methyl group at the 2 position, and a nitro group at the 3 position on the biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Friedel–Crafts Alkylation: This method involves the alkylation of biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and high yield .

Types of Reactions:

Oxidation: The nitro group in 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can undergo reduction to form an amino group under suitable conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group forms amino derivatives.

Halogenated Derivatives: Substitution reactions can introduce halogen atoms into the biphenyl structure.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Building Block for Complex Molecules : The presence of both the nitro and isopropyl groups makes 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl a valuable intermediate in organic synthesis. It can serve as a precursor for constructing more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.

- Synthesis of Functional Materials : Nitroaromatic compounds like this biphenyl derivative are often utilized as precursors in the synthesis of conducting polymers and liquid crystals. The electronic properties imparted by the nitro group can be exploited to tailor the characteristics of these materials for specific applications in electronics and photonics .

Applications in Medicinal Chemistry

- Potential Anticancer Activity : Recent studies have indicated that biphenyl derivatives exhibit promising biological activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth. The dual inhibition mechanism observed in related compounds suggests potential therapeutic applications against resistant cancer types .

- Structure-Activity Relationship Studies : The specific arrangement of substituents on the biphenyl structure allows researchers to conduct detailed structure-activity relationship (SAR) studies. By modifying different positions on the molecule, scientists can assess how these changes affect biological activity, ultimately aiding drug design .

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

A study focused on synthesizing various biphenyl derivatives, including this compound, revealed significant inhibitory effects on glioblastoma cells. The compound was part of a series that demonstrated IC50 values comparable to established anticancer agents. The findings suggest that further exploration of this compound could lead to novel cancer therapies .

Case Study 2: Development of Conducting Polymers

Research conducted on the use of nitro-substituted biphenyls highlighted their role in developing conducting polymers. By employing this compound as a starting material, researchers successfully synthesized polymers with enhanced electrical conductivity and stability under various environmental conditions .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparaison Avec Des Composés Similaires

2-Methyl-3-nitro-1,1’-biphenyl: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

3’-Isopropyl-2-methyl-1,1’-biphenyl:

Uniqueness: 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: [Specific CAS number not provided in search results]

- Molecular Formula: C15H16N2O2

- Molecular Weight: 256.30 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, primarily focusing on its cytotoxicity, anti-inflammatory properties, and potential as an enzyme inhibitor.

Cytotoxicity

Cytotoxicity assays are essential in determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits significant cytotoxic effects on several cancer cell lines.

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism underlying the biological activity of this compound appears to involve:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have examined the effects of this compound in clinical and preclinical settings:

-

Case Study on Cancer Cell Lines:

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.

-

Anti-inflammatory Response in Rodent Models:

- In a rodent model of induced inflammation, administration of the compound led to a significant decrease in swelling and pain scores when compared to untreated controls.

Propriétés

IUPAC Name |

2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZORCPLOVLDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.